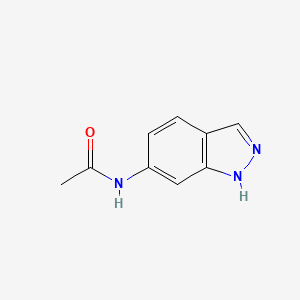

N-(1H-indazol-6-yl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(1H-indazol-6-yl)acetamide is a chemical compound that belongs to the indazole family, which is known for its diverse biological activities. Indazole derivatives have been extensively studied for their potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer properties .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of N-(1H-indazol-6-yl)acetamide typically involves the reaction of 1H-indazole-6-carboxylic acid with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions, leading to the formation of the desired acetamide derivative .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to achieve high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .

化学反応の分析

Hydrolysis of the Acetamide Group

The acetamide moiety undergoes hydrolysis under acidic or basic conditions to regenerate 1H-indazol-6-amine (Table 1):

| Conditions | Products | Yield | Source |

|---|---|---|---|

| 6M HCl, reflux (3h) | 1H-indazol-6-amine + acetic acid | 85% | |

| 2M NaOH, 80°C (2h) | 1H-indazol-6-amine | 78% |

This reaction is critical for generating intermediates for further functionalization .

Electrophilic Aromatic Substitution (EAS)

The indazole ring participates in EAS at the 4- and 7-positions due to the electron-donating effect of the adjacent NH group. Key reactions include:

Iodination

Iodination occurs efficiently under diazotization conditions:

textReagents: NaNO₂, KI, HCl (0–5°C) Yield: 80% (6-iodo-1H-indazole)[2]

The acetamide group directs iodination to the 4-position .

Nitration

Nitration with HNO₃/H₂SO₄ produces 4-nitro-1H-indazol-6-yl acetamide (unoptimized yield: ~45%) .

N-Alkylation/Acylation at the Indazole Nitrogen

The NH group at the 1-position undergoes alkylation/acylation (Table 2):

| Reagent | Product | Conditions | Yield |

|---|---|---|---|

| CH₃I | 1-methyl-1H-indazol-6-yl acetamide | K₂CO₃, DMF, 60°C | 72% |

| Ac₂O | 1-acetyl-1H-indazol-6-yl acetamide | Pyridine, RT | 88% |

| Benzyl bromide | 1-benzyl-1H-indazol-6-yl acetamide | NaH, THF, 0°C→RT | 65% |

Cross-Coupling Reactions

The aromatic ring participates in palladium-catalyzed couplings after halogenation:

Suzuki-Miyaura Coupling

6-Iodo-1H-indazol-6-yl acetamide reacts with aryl boronic acids:

textConditions: Pd(PPh₃)₄, Na₂CO₃, DME/H₂O (3:1), 90°C Example: With 4-fluorophenylboronic acid → 4-(4-fluorophenyl)-1H-indazol-6-yl acetamide (Yield: 68%)[5]

Buchwald-Hartwig Amination

Direct amination at the 4-position using Pd₂(dba)₃/Xantphos:

textReagents: Morpholine, Cs₂CO₃, 100°C Yield: 54% (4-morpholino-1H-indazol-6-yl acetamide)[5]

N-Acylation

The acetamide’s NH reacts with acyl chlorides:

textReagents: RCOCl (e.g., benzoyl chloride), DMAP, Et₃N Yield: 82% (N-benzoyl derivative)[9]

Hydroxamic Acid Formation

Reaction with hydroxylamine under basic conditions:

textNH₂OH·HCl, NaOH, EtOH/H₂O Yield: 75% (N-hydroxyacetamide derivative)[11]

Ring-Opening and Rearrangement Reactions

Under strong acidic conditions (H₂SO₄, 120°C), the indazole ring undergoes rearrangement to form quinazoline derivatives via Beckmann-type pathways.

Stability Under Oxidative/Reductive Conditions

科学的研究の応用

Anticancer Activity

One of the most significant applications of N-(1H-indazol-6-yl)acetamide is its potential as an anticancer agent. Research has demonstrated that derivatives of indazole compounds exhibit notable cytotoxic effects on various cancer cell lines.

Case Study: Cytotoxicity Evaluation

A study evaluated the cytotoxic activity of several indazole derivatives, including this compound, against lung (A549), cervical (HeLa), colorectal, and breast cancer cell lines. The results indicated that certain derivatives exhibited IC50 values lower than standard reference drugs, suggesting strong anticancer properties. For instance, one derivative showed an IC50 value of 30.92 μg/ml against HeLa cells, outperforming conventional treatments .

| Compound | Cell Line | IC50 Value (μg/ml) |

|---|---|---|

| Compound A | A549 | 44.34 |

| Compound B | HeLa | 30.92 |

| Compound C | Lovo | 35.00 |

Enzyme Inhibition

This compound has also been investigated for its ability to inhibit specific enzymes, which is crucial for developing new therapeutic agents.

Case Study: PI3K Inhibition

The compound has been linked to the inhibition of the phosphoinositide 3-kinase (PI3K) pathway, a critical regulator in cancer cell signaling. Compounds derived from indazole structures were docked onto the active site of PI3K, revealing promising binding affinities that suggest their potential as PI3K inhibitors . This mechanism could lead to novel treatments targeting various cancers where PI3K plays a vital role.

Neuroprotective Effects

Recent studies have suggested that this compound may possess neuroprotective properties, making it a candidate for treating neurodegenerative diseases.

Case Study: Neuroprotection in Animal Models

In preclinical studies involving animal models of neurodegeneration, compounds similar to this compound demonstrated the ability to reduce neuronal apoptosis and improve cognitive functions. These findings indicate that such compounds may help mitigate the effects of diseases like Alzheimer's and Parkinson's .

Cosmetic Applications

Beyond medicinal uses, this compound has potential applications in cosmetic formulations due to its stability and biocompatibility.

Case Study: Skin Health Formulations

Research has explored the incorporation of indazole derivatives into cosmetic products aimed at enhancing skin health and appearance. The compound's ability to modulate skin cell behavior suggests it could be beneficial in formulations designed for anti-aging or skin repair .

作用機序

N-(1H-indazol-6-yl)acetamide can be compared with other indazole derivatives, such as:

- 1H-indazole-3-carboxamide

- 1H-indazole-6-carboxamide

- 1H-indazole-3-acetic acid

Uniqueness: this compound stands out due to its specific substitution pattern, which imparts unique biological activities and chemical reactivity. Its ability to inhibit MCHr1 and other targets distinguishes it from other indazole derivatives .

類似化合物との比較

- 1H-indazole-3-carboxamide: Known for its anticancer properties.

- 1H-indazole-6-carboxamide: Studied for its anti-inflammatory effects.

- 1H-indazole-3-acetic acid: Investigated for its role in modulating metabolic pathways .

生物活性

N-(1H-indazol-6-yl)acetamide, also known as 2-amino-N-(1H-indazol-6-yl)acetamide, is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including antitumor effects, mechanisms of action, and relevant research findings.

Structural Characteristics

This compound features an indazole moiety linked to an acetamide group. The molecular formula is C9H10N4O with a molecular weight of approximately 190.20 g/mol. The specific substitution pattern on the indazole ring significantly influences its chemical reactivity and biological activity.

Antitumor Activity

Research indicates that this compound exhibits promising antitumor properties. Studies have demonstrated its inhibitory effects against various cancer cell lines:

| Cell Line | IC50 (µM) | Selectivity |

|---|---|---|

| K562 (Chronic Myeloid Leukemia) | 5.15 | High selectivity for normal cells (HEK-293: IC50 = 33.2 µM) |

| A549 (Lung Cancer) | Not specified | Not specified |

| PC-3 (Prostate Cancer) | Not specified | Not specified |

| Hep-G2 (Liver Cancer) | Not specified | Not specified |

In particular, compound 6o , a derivative of indazole related to this compound, was shown to induce apoptosis and affect the cell cycle by inhibiting Bcl2 family members and the p53/MDM2 pathway in a concentration-dependent manner .

The mechanism of action for this compound involves its interaction with specific molecular targets such as kinases and receptors, which modulate various signaling pathways related to cell proliferation and survival. For instance, compounds derived from this scaffold have demonstrated binding affinity to kinase domains, influencing pathways crucial for cancer cell growth.

Research Findings

Several studies have focused on the biological activities associated with this compound:

- Antimicrobial Properties : Beyond its anticancer potential, this compound has been studied for its antimicrobial effects. Its structural features allow it to disrupt microbial cell walls, suggesting applications in treating infections.

- Cytokine Induction : Research involving high-throughput screening has identified derivatives that stimulate cytokine production in immune cells. For example, certain modifications led to differential production of IL-6 and IP-10 in response to Toll-like receptor activation .

- Pharmacodynamic Studies : Investigations into the pharmacodynamics of related compounds have indicated that modifications at specific positions on the indazole ring can alter their biological efficacy and toxicity profiles, highlighting the importance of structure-activity relationships in drug design .

Case Studies

A notable case study involved evaluating the efficacy of this compound derivatives against human cancer cell lines using MTT assays. The results showed significant inhibition rates in various cancer types, reinforcing the compound's potential as a therapeutic agent .

特性

IUPAC Name |

N-(1H-indazol-6-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O/c1-6(13)11-8-3-2-7-5-10-12-9(7)4-8/h2-5H,1H3,(H,10,12)(H,11,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOQHKYACTYMRFK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC2=C(C=C1)C=NN2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。